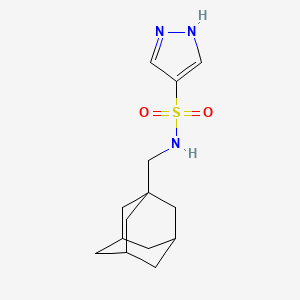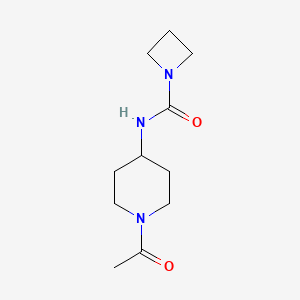![molecular formula C13H17N3O2S B7530080 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective and potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. The inhibition of MAO-B has been shown to have beneficial effects in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine involves the inhibition of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, the compound increases the levels of these neurotransmitters in the brain, which can have beneficial effects in the treatment of neurodegenerative diseases and mood disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine are primarily related to its inhibition of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have beneficial effects on mood, cognition, and motor function. In addition, the compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine for lab experiments is its high potency and selectivity as an 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine inhibitor. This makes it a useful tool for studying the role of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine in various physiological and pathological processes. However, one limitation of the compound is that it may have off-target effects on other enzymes or receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine. One area of interest is the development of more potent and selective 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine inhibitors for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the compound's potential use in the treatment of mood disorders and other psychiatric conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine involves the reaction of 4-bromomethyl-1-phenyl-1H-pyrazole with 2-methylsulfonyl ethylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent and selective inhibitor of 2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In addition, the compound has also been investigated for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-19(17,18)8-7-14-9-12-10-15-16(11-12)13-5-3-2-4-6-13/h2-6,10-11,14H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMCNENOUTXVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

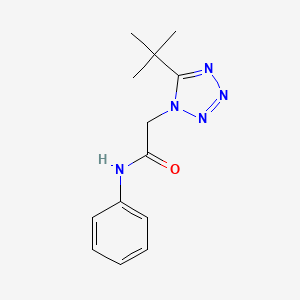
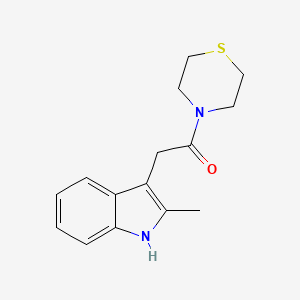
![1-[[3-(Methoxymethyl)phenyl]methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7530011.png)
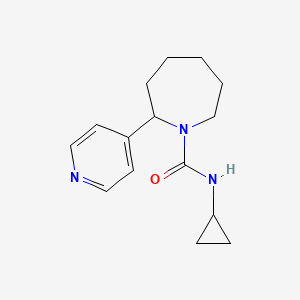
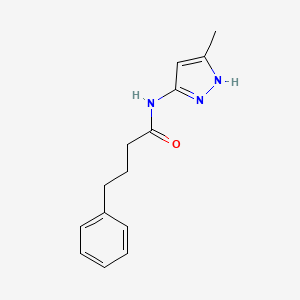
![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
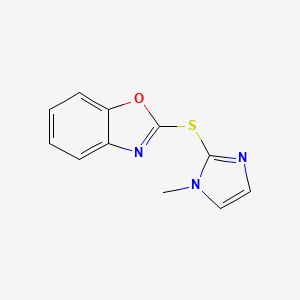
![2-methyl-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]furan-3-carboxamide](/img/structure/B7530061.png)

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
